mastoparan-M -

mastoparan-M

Catalog Number: EVT-245314
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mastoparan-M is a member of the class of mastopyrans that is a 14-amino acid polypeptide comprising isoleucyl, asparaginyl, leucyl, lysyl, alanyl, isoleucyl, alanyl, alanyl, leucyl, alanyl, lysyl, lysyl, leucyl, and leucinamide residues coupled in sequence. It is the major active component of the venom of the hornet Vespa mandarinia and causes degranulation of mast cells. It exhibits antimicrobial activity against both Gram-positive and -negative bacteria as well as haemolytic activity on chicken, human and sheep erythrocytes. It has a role as an antibacterial agent. It is a member of mastoparans and a peptidyl amide.
Source

Mastoparan-M is isolated from the venom of various wasp species, particularly those belonging to the Vespidae family. The venom contains a diverse array of mastoparan peptides, which have been identified through biochemical analyses and mass spectrometry techniques. The study of these peptides has expanded our understanding of their molecular diversity and biological activities .

Classification

Mastoparan-M is classified as an amphiphilic peptide due to its hydrophobic and hydrophilic regions, which contribute to its ability to interact with cellular membranes. It belongs to a broader category of antimicrobial peptides that play significant roles in innate immunity . The specific sequence and structure of mastoparan-M differentiate it from other mastoparans, allowing for unique biological activities.

Synthesis Analysis

Methods

The synthesis of Mastoparan-M typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide chain. The synthesis process can be optimized through various strategies, including the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry for protecting amino groups during synthesis .

Technical Details

  1. Peptide Synthesis: The synthesis begins with the attachment of the first amino acid to a solid support, followed by the stepwise addition of subsequent amino acids. Each coupling reaction is facilitated by activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  2. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using a mixture of trifluoroacetic acid and scavengers like triisopropylsilane. The crude product is then purified using reverse-phase high-performance liquid chromatography (HPLC) to achieve the desired purity .
Molecular Structure Analysis

Structure

Mastoparan-M consists of 14 amino acids arranged in an alpha-helical conformation, which is crucial for its biological activity. The sequence typically includes essential hydrophobic residues that facilitate membrane interaction and disruption .

Data

The molecular formula for Mastoparan-M can be represented as C₁₈H₃₃N₃O₅S, with a molecular weight of approximately 363.54 g/mol. Structural studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy have confirmed its helical structure in membrane-mimicking environments .

Chemical Reactions Analysis

Reactions

Mastoparan-M undergoes several chemical reactions that contribute to its biological activity:

  1. Membrane Interaction: The amphiphilic nature allows it to insert into lipid bilayers, leading to membrane permeabilization.
  2. Degranulation Activity: It triggers mast cell degranulation through interactions with G-proteins, resulting in histamine release and other inflammatory mediators .

Technical Details

The interaction with cell membranes can be assessed using assays that measure hemolytic activity or cytotoxicity against various cell lines. These assays help determine the peptide's efficacy in disrupting cellular integrity under controlled conditions .

Mechanism of Action

Process

Mastoparan-M exerts its effects primarily through:

  1. G-Protein Activation: It activates G-proteins by mimicking receptor-ligand interactions, which initiates intracellular signaling pathways leading to degranulation.
  2. Membrane Disruption: By integrating into lipid membranes, it alters membrane permeability, facilitating ion influx and efflux that can lead to cell lysis or apoptosis .

Data

Studies have demonstrated that variations in the amino acid sequence can significantly affect mastoparan's potency and specificity towards different cell types .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mastoparan-M is typically a white powder when synthesized.
  • Solubility: It is soluble in aqueous solutions at physiological pH but may precipitate at higher concentrations.

Chemical Properties

  • Stability: Mastoparan-M is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Toxicity: While it exhibits antimicrobial properties, its cytotoxic effects on mammalian cells necessitate careful evaluation for therapeutic applications .
Applications

Scientific Uses

Mastoparan-M has several potential applications in scientific research:

  1. Immunology: Studied for its role in mast cell activation and allergic responses.
  2. Antimicrobial Research: Investigated as a potential antimicrobial agent against various pathogens due to its membrane-disrupting capabilities.
  3. Drug Development: Its structural properties are being explored for designing novel therapeutics targeting G-protein coupled receptors or enhancing drug delivery systems .
Biosynthesis and Molecular Evolution of Mastoparan-M

Genomic and Transcriptomic Insights into Mastoparan-M Precursor Genes

Mastoparan-M originates from precursor genes encoding pre-propeptides within wasp venom gland transcriptomes. Recent transcriptomic analyses of Vespa species reveal that mastoparan genes share a conserved architecture:

  • A signal peptide (20–30 residues) for endoplasmic reticulum targeting
  • A propeptide region of variable length
  • The mature mastoparan-M sequence at the C-terminus [1] [4]

High-throughput sequencing of Vespa tropica venom glands identified multiple mastoparan isoforms (VT1–VT7), with mastoparan-M synonymous with VT1 (INLKAIAALAKKLL-NH₂). The transcript abundance of mastoparan-M precursors correlates with venom potency, accounting for ~22% of toxin-related transcripts in V. magnifica [4] [9]. Genomic comparisons show that mastoparan-M genes cluster within dynamic regions rich in transposable elements and microsatellites, facilitating rapid diversification via recombination and single-nucleotide polymorphisms (SNPs). This genomic plasticity enables Vespa species to adapt mastoparan sequences to ecological pressures, such as predator defense or prey subjugation [1] [6].

Table 1: Mastoparan-M and Key Orthologs in Social Wasps

Peptide NameSequenceSpeciesChargeHydrophobicity (%)
Mastoparan-M (VT1)INLKAIAALAKKLL-NH₂V. tropica, V. magnifica+450%
Mastoparan-LINLKALAALAKKIL-NH₂Vespula lewisii+443%
Mastoparan-XINWKGIAAMAKKLL-NH₂V. magnifica+436%
HR1INLKAIAALVKKVL-NH₂V. orientalis+450%

Data consolidated from venom gland transcriptomes [1] [4] [9].

Post-Translational Modifications in Mastoparan-M Maturation

The maturation of mastoparan-M involves sequential post-translational modifications (PTMs) that refine its structure and bioactivity:

  • Proteolytic Cleavage:Endopeptidases remove the signal peptide and pro-region from the pre-propeptide, releasing the immature 14-residue backbone (INLKAIAALAKKLL). This step occurs in secretory vesicles of venom gland cells [4] [7].

  • C-Terminal Amidation:The glycine-extended precursor undergoes oxidation by peptidylglycine α-amidating monooxygenase (PAM), producing the C-terminal amide (-NH₂). Amidation is critical for mastoparan-M’s stability and function, enhancing its net positive charge (+4) and reducing susceptibility to proteases [4] [5]. Loss of amidation decreases degranulation efficacy by >70% in RBL-2H3 mast cells [1].

  • Conformational Folding:In aqueous environments, mastoparan-M adopts a random coil. Upon contact with lipid membranes, it transitions to an amphipathic α-helix (residues 3–13), with a hydrophobic face (Ile³, Ala⁵, Ala⁷, Ala⁸, Leu¹⁰, Leu¹⁴) and a cationic face (Lys⁴, Lys¹¹, Lys¹²). Circular dichroism confirms 45% α-helicity in hydrophobic solvents like trifluoroethanol [5] [9].

Table 2: Key PTMs in Mastoparan-M Maturation

PTM TypeEnzyme/MechanismFunctional ImpactConservation in Mastoparans
Signal Peptide CleavageSignal peptidase complexReleases immature peptideUniversal
Propeptide ExcisionProprotein convertases (e.g., furin)Activates core structureUniversal
C-Terminal AmidationPeptidylglycine α-amidating monooxygenase (PAM)Enhances charge, membrane affinity95% of mastoparans
α-Helix FormationLipid bilayer interactionMediates pore formation, cell penetrationUniversal

Data derived from proteomic and biophysical studies [1] [4] [5].

Comparative Analysis of Mastoparan-M Biosynthesis Across Vespa Species

Mastoparan-M exhibits sequence and biosynthetic divergence across Vespa species, reflecting evolutionary adaptations:

  • Sequence Polymorphisms:While mastoparan-M (INLKAIAALAKKLL-NH₂) is conserved in V. magnifica and V. tropica, orthologs in other species display substitutions that alter bioactivity. V. basalis expresses mastoparan-B (LKLKSIVSWAKKVL-NH₂), which replaces Asn² with Leu and Ala⁸ with Trp, increasing hydrophobicity to 57% and enhancing hemolytic activity [4] [9]. V. crabro’s mastoparan-C (LNLKALLAVAKKIL-NH₂) shares 71% identity with mastoparan-M but shows reduced antimicrobial potency [4].

  • Venom Gland Expression Dynamics:Transcriptomic profiling reveals species-specific isoform expression. V. tropica co-expresses mastoparan-M with six variants (VT2–VT7), including the truncated VT2 (NLKAIAALAKKLL) and the atypical VT7 (INLKAIAALARNY). In contrast, V. magnifica predominantly expresses mastoparan-M and mastoparan-X, suggesting niche-specific toxin optimization [4] [9].

  • Evolutionary Drivers:Positive selection acts on residues within the hydrophobic face (positions 3, 5, 8) and cationic face (positions 4, 11, 12). For example, Lys¹² in mastoparan-M is conserved in 90% of Vespa mastoparans, as it facilitates electrostatic interactions with phospholipid membranes. Conversely, position 8 (Ala in mastoparan-M) varies widely (Ala, Leu, Trp, Phe), likely fine-tuning membrane penetration depth [1] [4].

Table 3: Biosynthetic Diversity of Mastoparan-M Orthologs

SpeciesIsoformSequenceNet ChargeKey Biological Activities
V. magnificaMastoparan-MINLKAIAALAKKLL-NH₂+4Mast cell degranulation, antimicrobial
V. tropicaMastoparan-M (VT1)INLKAIAALAKKLL-NH₂+4Mast cell degranulation, antimicrobial
V. tropicaVT6INLKAIAALVKKLL+4Antimicrobial
V. basalisMastoparan-BLKLKSIVSWAKKVL-NH₂+4Hemolytic, edematogenic
V. crabroMastoparan-CLNLKALLAVAKKIL-NH₂+4Anticancer

Functional data from in vitro assays [4] [9].

Concluding Synthesis

Mastoparan-M exemplifies evolutionary innovation in venom peptides, shaped by genomic plasticity, targeted PTMs, and species-specific selection. Its biosynthesis—from a structured pre-propeptide gene to an amidated, α-helical effector—highlights nature’s precision in optimizing bioactive molecules. Future research should leverage multi-omics approaches to resolve the regulatory networks governing its expression and the ecological drivers of its diversification. Such insights could pioneer biomimetic applications in antimicrobial or anticancer drug design [1] [4] [5].

Properties

Product Name

mastoparan-M

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